molecular formula C7H5F3N2S B3359579 2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole CAS No. 865081-54-5

2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole

Cat. No.: B3359579
CAS No.: 865081-54-5
M. Wt: 206.19 g/mol
InChI Key: JWIIPYGLGRVYKW-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole (CAS 865081-54-5) is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research . This compound features the imidazo[2,1-b]thiazole core, a structure known for its extensive biological properties and synthetic versatility, making it a valuable building block for generating novel bioactive molecules . The incorporation of the trifluoromethyl group is a common strategy in agrochemical and pharmaceutical research to fine-tune properties like metabolic stability, lipophilicity, and binding affinity. Researchers utilize this core structure to explore activities against various human ailments. While the specific profile of this base molecule is characterized, its derivatives are widely investigated. For instance, related imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates have been synthesized and evaluated as inhibitors of the human carbonic anhydrase II (hCA II) enzyme, demonstrating the scaffold's potential in developing enzyme inhibitors . The structure-activity relationship (SAR) studies of this chemotype provide valuable insights for designing potential therapeutic candidates with desired efficacy and safety profiles . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with care in a well-ventilated laboratory setting, using appropriate personal protective equipment. It is typically recommended to be stored sealed in a dry environment, at 2-8°C .

Properties

IUPAC Name

2-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2S/c1-4-2-12-3-5(7(8,9)10)11-6(12)13-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIIPYGLGRVYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2S1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50458335
Record name 2-Methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865081-54-5
Record name 2-Methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole typically involves the reaction of thiourea, acetone (or trifluoroacetone), and α-bromoacetophenone. This reaction is carried out under mild conditions, often using a catalyst-free microwave-assisted procedure. The transformation provides rapid access to functionalized imidazo[2,1-B]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole scaffolds .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the use of microwave irradiation and green media for catalyst-free synthesis suggests that scalable and environmentally friendly methods could be developed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo-thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[2,1-B]thiazole oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole has a broad spectrum of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death. This mechanism is particularly relevant in its potential use as an anticancer agent .

Comparison with Similar Compounds

Antiulcer and Antisecretory Agents

  • 5-Cyanomethyl-6-methylimidazo[2,1-b]thiazole: Exhibits significant antisecretory activity in isolated rabbit gastric glands, highlighting the importance of electron-withdrawing groups (e.g., cyanomethyl) at position 5 for antiulcer efficacy .
  • 2-Chloro-6-phenylimidazo[2,1-b]thiazole : Demonstrates antitubercular activity, emphasizing the role of halogen substituents (Cl) at position 2 and aromatic groups (Ph) at position 6 in targeting microbial pathways .

Cyclooxygenase-2 (COX-2) Inhibition

  • N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) : A potent COX-2 inhibitor (IC₅₀ = 0.08 µM) with >300-fold selectivity over COX-1. The methylsulfonyl group at the para-position of the aryl ring enhances both potency and selectivity .

NADH Dehydrogenase Inhibition

  • 2-Methyl-6-(2-thienyl)imidazo[2,1-b]thiazole : Inhibits mammalian mitochondrial NADH dehydrogenase with an average titer of 0.11 mM. The thienyl group at position 6 contributes to species-specific activity .

Iridium(III) Complexes for Phosphorescent Materials

  • 3-Methyl-6-phenylimidazo[2,1-b]thiazole (mpmt) : Used as a primary ligand in red-emitting Ir(III) complexes (λₑₘ = 585–637 nm) with quantum yields up to 31.6%. The phenyl group stabilizes charge-transfer transitions .
  • 3-Methyl-6-(4-(trifluoromethyl)phenyl)imidazo[2,1-b]thiazole (mtfpmt) : Substitution with -CF₃ on the phenyl ring induces a blue shift (Δλ ≈ 50 nm) and increases quantum efficiency (up to 28.2%) due to lowered triplet energy levels .
  • Fluorinated Derivatives (e.g., mdfpit) : Fluorine atoms enhance electron mobility in OLEDs, with emission wavelengths tunable via substituent electronegativity .

Substituent Effects on Key Properties

Table 2: Photophysical Properties of Imidazo[2,1-b]thiazole-Based Ir(III) Complexes

Ligand Substituent (Position 6) Emission Wavelength (nm) Quantum Yield (%) Reference
mpmt Phenyl 585–637 14.3–31.6
mtfpmt 4-(CF₃)phenyl 417–419 8.5–28.2
mn2mt Naphth-2-yl 562–609 9.7–55.5

Key Research Findings

Trifluoromethyl vs. Phenyl Substituents : The -CF₃ group improves thermal stability and electron-withdrawing capacity compared to phenyl, making it advantageous in optoelectronic materials .

Position-Specific Activity : Substituents at position 6 dictate target specificity. For example, thienyl groups favor enzyme inhibition, while aryl-sulfonyl groups enhance COX-2 selectivity .

Synthetic Flexibility : Fluorinated and trifluoromethylated derivatives are accessible via modular synthesis, enabling tailored applications in drug discovery and OLEDs .

Biological Activity

Overview

2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound is characterized by the presence of both imidazole and thiazole rings, which contribute to its pharmacological potential. Research indicates that it exhibits a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular effects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • DNA Interaction : The compound can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and subsequent cell cycle arrest, which is particularly relevant in cancer therapy.
  • Enzyme Inhibition : It has shown inhibitory activity against enzymes such as Mycobacterium tuberculosis pantothenate synthetase, highlighting its potential as an anti-tuberculosis agent.
  • Cell Signaling Modulation : The compound modulates critical cell signaling pathways involved in cell proliferation and survival, influencing gene expression related to inflammatory responses.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown its effectiveness against pathogens such as:

  • Mycobacterium tuberculosis
  • Escherichia coli
  • Staphylococcus aureus

Anticancer Activity

The compound has demonstrated promising anticancer effects in vitro against several cancer cell lines:

  • HT-29 (colon cancer)
  • A-549 (lung cancer)
  • MCF-7 (breast cancer)

The mechanism involves the inhibition of key signaling pathways that promote cancer cell growth and survival.

Antitubercular Activity

In vitro studies have indicated that this compound shows significant efficacy against Mycobacterium tuberculosis, making it a candidate for further development as an anti-tuberculosis drug .

Study 1: Anticancer Effects

In a study conducted by Abdel-Maksoud et al., various derivatives of imidazo[2,1-b]thiazole were synthesized and evaluated for their anticancer activity. The compound 38a exhibited the highest activity against mutated BRAF in melanoma cells, demonstrating a significant reduction in cell viability and inhibition of MEK/ERK phosphorylation pathways .

CompoundIC50 (μM)Target
38a12.5V600E-BRAF
27c15.0CRAF

Study 2: Antimicrobial Activity

Research highlighted that this compound displayed potent activity against Mycobacterium tuberculosis with an IC50 value of 5 μM. This suggests that the compound could serve as a lead structure for developing new antitubercular agents .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of thiazole precursors with trifluoromethyl-substituted reagents. Microwave-assisted synthesis (e.g., 80–100°C, 30–60 min) or solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅·MeSO₃H) improves yields (90–96%) by reducing side reactions . Key parameters include temperature control (critical for avoiding decomposition of the trifluoromethyl group) and solvent choice (polar aprotic solvents like DMF enhance reactivity). Purification via column chromatography with silica gel (hexane/ethyl acetate) is standard .

Q. How do structural modifications at the 2- and 6-positions affect the compound’s bioactivity?

  • Methodological Answer : The trifluoromethyl group at position 6 enhances metabolic stability and hydrophobic interactions with biological targets, as shown in analogues with anti-tubercular and kinase-inhibitory activity . Substitution at position 2 (e.g., methyl groups) modulates steric effects, influencing binding affinity. Comparative assays using MTT or MIC protocols against control compounds (e.g., 6-phenyl or 6-chloro derivatives) reveal structure-activity relationships (SAR) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for the imidazo-thiazole core (δ 7.5–8.5 ppm for aromatic protons) and trifluoromethyl group (distinct ¹⁹F NMR signal at ~-60 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error.
  • XRD : Resolve crystal packing and hydrogen-bonding patterns, critical for understanding solubility .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate the mechanism of action against specific targets (e.g., kinases)?

  • Methodological Answer :

  • Target Selection : Prioritize kinases (e.g., EGFR, InhA) based on homology to structurally characterized imidazo-thiazole complexes .
  • Docking : Use AutoDock Vina with flexible side chains to model interactions (e.g., trifluoromethyl group in hydrophobic pockets). Validate with free-energy calculations (MM/GBSA) .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy .

Q. How to resolve contradictions in reported bioactivity data across studies (e.g., variable IC₅₀ values)?

  • Methodological Answer :

  • Standardized Assays : Re-evaluate activity under uniform conditions (e.g., ATP concentration in kinase assays). Include positive controls (e.g., staurosporine) .
  • SAR Meta-Analysis : Compare substituent effects across datasets. For example, 6-trifluoromethyl derivatives consistently show higher potency than 6-nitro analogues in anti-tubercular models .
  • Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-specific binding .

Q. What in silico strategies optimize pharmacokinetic properties (e.g., solubility, CYP inhibition)?

  • Methodological Answer :

  • ADME Prediction : SwissADME or QikProp to calculate logP (optimal 2–3), aqueous solubility (>50 μM), and CYP3A4 inhibition risk (trifluoromethyl groups reduce metabolic liability) .
  • Prodrug Design : Introduce hydrolyzable esters at the 2-methyl position to enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole

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